Product packaging for (S)-N-Boc-2-methylproline methyl ester(Cat. No.:CAS No. 220060-17-3)

(S)-N-Boc-2-methylproline methyl ester

Cat. No.: B2640051
CAS No.: 220060-17-3
M. Wt: 243.303
InChI Key: KXFNLDIOHLDSJA-LBPRGKRZSA-N
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Description

(S)-N-Boc-2-methylproline methyl ester (CAS 220060-17-3) is a protected, sterically hindered non-proteinogenic amino acid ester that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery. This compound is a key building block for the synthesis of novel proline analogs that function as ionotropic glutamate receptor (iGluR) antagonists . These antagonists are valuable tool compounds for studying health and disease states in the central nervous system, with research applications in conditions such as anxiety, depression, neuropathic pain, and neurodegenerative diseases like Alzheimer's . Specifically, derivatives based on this scaffold have been developed into potent and selective antagonists for NMDA-type glutamate receptors, demonstrating IC50 values in the nanomolar range and showing preference for specific receptor subtypes such as GluN1/GluN2A . Furthermore, this compound and its derivatives are utilized in the synthesis of complex natural products like bottromycin antibiotics . Research into bottromycin derivatives is critical in the fight against antimicrobial resistance (AMR), as they exhibit a unique mechanism of action that is effective against multi-drug resistant pathogens such as vancomycin-resistant Enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) . The this compound is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO4 B2640051 (S)-N-Boc-2-methylproline methyl ester CAS No. 220060-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-2-methylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFNLDIOHLDSJA-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis Methodologies for S N Boc 2 Methylproline Methyl Ester

Enantioselective and Diastereoselective Synthetic Routes

The construction of the chiral quaternary α-carbon of 2-methylproline derivatives is often achieved through the stereocontrolled introduction of a methyl group onto a proline scaffold. These routes can be broadly categorized based on the method used to induce asymmetry.

One of the most direct approaches to α-substituted prolines is the alkylation of a pre-formed proline enolate. The stereochemical outcome of this reaction is highly dependent on several factors, including the N-protecting group, the ester group, and the specific reaction conditions.

The alkylation of enolates derived from N-Boc-proline esters has been studied to understand the factors controlling diastereoselectivity. nih.gov For instance, the methylation of the lithium enolate of N-Boc-proline methyl ester, generated using a strong base like lithium diisopropylamide (LDA), can proceed with varying levels of stereocontrol. The conformation of the enolate intermediate is crucial in dictating the facial selectivity of the incoming electrophile (methyl iodide).

Research has shown that the diastereoselectivity of the alkylation of N-Boc-4-substituted proline methyl esters is influenced by the nature of the substituent at the 4-position. Filosa et al. found that alkylation of (4S)- and (4R)-fluoro-N-Boc-L-proline methyl esters proceeds with high yield and diastereoselectivity. nih.gov Furthermore, Sato et al. demonstrated that using a bulky chiral auxiliary, such as a menthyl ester instead of a methyl ester, can improve the diastereoselectivity of the alkylation of N-Boc-4-silyloxyproline esters. nih.gov This suggests that steric hindrance in the ester group plays a critical role in enhancing the facial bias of the enolate. nih.gov

Table 1: Diastereoselective Alkylation of N-Boc-Proline Derivatives
Proline DerivativeBaseElectrophileKey Condition/AuxiliaryDiastereomeric Ratio (d.r.)Reference
N-Boc-(2S,4R)-4-TBDPS-oxyproline methyl esterLDAAllyl bromideN-Boc groupRetention of configuration nih.gov
N-Boc-(2S,4R)-4-TBDPS-oxyproline methyl esterLDABenzyl (B1604629) bromideN-Boc groupInversion of configuration nih.gov
N-Boc-4-TBDMS-oxyproline menthyl esterLDAMethyl Iodide(+)-Menthyl esterImproved d.r. over methyl ester nih.gov

The "Memory of Chirality" (MOC) is a powerful strategy that relies on the retention of chiral information in a transient, conformationally locked enolate intermediate. sciforum.net This approach avoids the need for external chiral auxiliaries by using the inherent chirality of the starting material to direct the stereochemical outcome. sciforum.netacs.org

A prominent application of this strategy was reported by Kawabata and coworkers, involving an intramolecular cyclization. nih.gov In this method, an acyclic N-Boc-N-ω-bromoalkyl-α-amino acid derivative is treated with a strong base, such as potassium hexamethyldisilazide (KHMDS). This generates an axially chiral enolate which "remembers" the configuration of the starting α-carbon. sciforum.net Subsequent intramolecular C-C bond formation proceeds with high retention of configuration to yield the α-quaternary proline derivative. nih.gov This methodology has been successfully adapted for the multi-kilogram synthesis of (R)-Boc-2-methylproline, a key precursor for the PARP inhibitor Veliparib, demonstrating its scalability and robustness. researchgate.netnih.gov The process starts from L-alanine benzyl ester and proceeds through four steps without chromatography to deliver the product in high yield and excellent enantiomeric excess. researchgate.netnih.gov

Table 2: Memory of Chirality Cyclization for 2-Methylproline Synthesis
Starting MaterialKey ReagentsProductYieldEnantiomeric Excess (ee)Reference
N-Boc-N-(3-bromopropyl)-L-alanine benzyl esterKHMDS, Toluene (B28343)(R)-Boc-2-methylproline64% (over 4 steps)>99% researchgate.netnih.gov
General N-Boc-N-ω-bromoalkyl-α-amino acid derivativesKHMDS, DMFα-Quaternary proline derivativesGood to ExcellentHigh nih.gov

Asymmetric deprotonation involves the use of a chiral base to selectively remove a proton from a prochiral position, creating a chiral enolate or organometallic species in situ. This is typically achieved by complexing an organolithium reagent, such as sec-butyllithium (B1581126) (s-BuLi), with a chiral ligand.

For the synthesis of 2-substituted pyrrolidines, the deprotonation of N-Boc-pyrrolidine using the s-BuLi/(-)-sparteine complex is a well-established method. researchgate.netresearchgate.net The chiral complex abstracts a proton at the C-2 position with high enantioselectivity. The resulting configurationally stable α-lithiated intermediate can then be trapped with an electrophile, like methyl iodide, to afford the (S)-2-methyl derivative. The efficiency and enantioselectivity of this process have led to the development of sparteine (B1682161) surrogates for cases where the natural product is unavailable or the opposite enantiomer is desired. researchgate.net

Table 3: Asymmetric Deprotonation of N-Boc-Pyrrolidine
SubstrateBase/Chiral LigandElectrophileProductReported EnantioselectivityReference
N-Boc-pyrrolidines-BuLi / (-)-sparteineCH₃I(S)-N-Boc-2-methylpyrrolidineHigh researchgate.netresearchgate.net
N-Boc-pyrrolidines-BuLi / (S,S)-diamine surrogateVarious(R)-2-substituted-N-Boc-pyrrolidineHigh (comparable to sparteine) researchgate.net

Catalytic methods offer an efficient and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. epfl.ch

One such approach is phase-transfer catalysis (PTC). In this method, a chiral quaternary ammonium (B1175870) salt transports the enolate from the aqueous or solid phase to the organic phase where it reacts with the alkylating agent. This strategy has been used for the highly enantioselective synthesis of (2R)-5-phenyl-2-alkylproline tert-butyl esters, where a chiral phase-transfer catalyst directs the alkylation of a cyclic imino ester, achieving up to 97% ee. elsevierpure.com While not directly applied to the methyl ester, this demonstrates the potential of PTC in this context.

Another catalytic strategy involves the asymmetric alkylation of a glycine (B1666218) equivalent using a chiral catalyst, followed by a cyclization step to form the pyrrolidine (B122466) ring. For example, Maeda et al. reported a catalytic asymmetric alkylation of an aldimine derived from a glycine ester in the presence of a chiral ligand, followed by a bromine-mediated cyclization to yield a highly substituted proline derivative. nih.gov

Development of Scalable and Efficient Synthesis Protocols

Translating a synthetic route from a laboratory scale to industrial production requires significant optimization to ensure safety, cost-effectiveness, and efficiency. This often involves minimizing the number of steps, avoiding hazardous reagents, and eliminating the need for chromatographic purification.

The synthesis of (R)-Boc-2-methylproline for the drug candidate Veliparib serves as an excellent case study for the development of a scalable process. researchgate.netnih.gov Researchers developed a four-step "telescoped" process based on the Memory of Chirality cyclization. researchgate.net Starting from readily available L-alanine benzyl ester hydrochloride, the synthesis proceeds without the isolation of intermediates, significantly reducing operational time and waste.

The key steps in this optimized process include:

Alkylation: N-alkylation of the starting amino ester with 1-bromo-3-chloropropane.

Boc-Protection: Protection of the secondary amine with di-tert-butyl dicarbonate (B1257347).

Cyclization: A key MOC step where the intermediate is treated with KHMDS in toluene at low temperature, followed by warming to effect the intramolecular cyclization with high stereoretention.

Deprotection/Hydrolysis: Removal of the benzyl ester via hydrogenolysis to yield the final carboxylic acid product.

This process was successfully scaled to produce over 20 kilograms of the final product with an enantiomeric excess greater than 99%, highlighting its industrial viability. researchgate.net The avoidance of chromatography at any stage is a critical factor in its efficiency and scalability. researchgate.netnih.gov

The synthesis of enantiomerically pure α,α-disubstituted amino acids, such as (S)-N-Boc-2-methylproline methyl ester, presents a significant challenge in organic chemistry due to the difficulty of creating a quaternary stereocenter with high fidelity. Various stereoselective methodologies have been developed to address this, primarily relying on diastereoselective alkylation of chiral substrates or catalytic enantioselective processes.

One of the most established strategies involves the diastereoselective alkylation of an enolate derived from a chiral precursor. A well-documented approach begins with naturally abundant (S)-proline. orgsyn.org In this method, (S)-proline is converted into a rigid bicyclic lactam, which acts as a chiral auxiliary. This structure effectively shields one face of the molecule, directing the approach of an electrophile. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), at low temperatures generates a chiral enolate. Subsequent alkylation with methyl iodide proceeds with high diastereoselectivity, installing the methyl group on the carbon alpha to the carbonyl group. orgsyn.org The final steps involve the hydrolytic cleavage of the chiral auxiliary to yield (S)-2-methylproline, which is then protected with a Boc group and esterified to afford the target compound. orgsyn.orgchemicalbook.com

Another powerful strategy for establishing the quaternary stereocenter is through the concept of "memory of chirality" (MOC). This approach has been successfully applied to the large-scale synthesis of the opposite enantiomer, (R)-Boc-2-methylproline, and the principles are applicable to the synthesis of the (S)-enantiomer. researchgate.netnih.gov The process typically starts with a different chiral amino acid, such as alanine (B10760859). The sequence involves N-alkylation with a suitable haloalkane, followed by a base-induced cyclization. During this cyclization, the original stereocenter is destroyed to form a planar enolate intermediate, but the chiral information is temporarily stored in the molecule's conformation and then used to direct the formation of the new, more stable quaternary stereocenter with high enantiomeric excess. researchgate.netnih.gov A key advantage of this method is its scalability and the fact that it can be performed without the need for chromatographic purification, which is a significant benefit for industrial applications. researchgate.net

Catalytic asymmetric methods offer a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. Chiral phase-transfer catalysis has emerged as a practical method for the enantioselective synthesis of various α,α-dialkyl-α-amino acids. organic-chemistry.org This technique typically involves the alkylation of a glycine-derived Schiff base using a chiral quaternary ammonium salt as the catalyst. The catalyst forms a chiral ion pair with the enolate of the Schiff base, creating a chiral environment that directs the incoming electrophile to one face of the enolate, leading to high enantioselectivity. organic-chemistry.org While not specifically detailed for this compound in the provided context, this methodology is general and highly adaptable for the synthesis of such compounds.

Table 1: Comparison of Stereoselective Synthesis Strategies

MethodologyChiral SourceKey ReagentsKey FeaturesReference
Diastereoselective Alkylation(S)-prolineLDA, Methyl IodideUses a recoverable chiral auxiliary; high diastereoselectivity. orgsyn.org
Memory of Chirality (MOC)Alanine derivativesStrong base (e.g., KHMDS)No chromatography needed; scalable; transient enolate intermediate. researchgate.netnih.gov
Asymmetric Phase-Transfer CatalysisCatalyst derived from Cinchona alkaloidsGlycine Schiff base, Chiral Quaternary Ammonium SaltCatalytic use of chirality; high enantioselectivity. organic-chemistry.org

Integration of Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally responsible chemical processes. Key areas of focus include the use of catalysis, waste reduction, and the selection of safer solvents and reaction conditions.

Catalysis: The shift from stoichiometric chiral auxiliaries to catalytic methods represents a fundamental advance in green chemistry. Asymmetric phase-transfer catalysis, for example, uses only a small amount of a chiral catalyst to generate large quantities of the chiral product, significantly improving atom economy and reducing the waste associated with the synthesis, protection, and deprotection steps of a chiral auxiliary. organic-chemistry.org This approach avoids the need for a multi-step sequence to install and later remove the auxiliary, streamlining the synthesis.

Waste Reduction: A significant source of waste in chemical synthesis is the use of chromatography for purification. The "memory of chirality" synthesis is particularly noteworthy for its ability to produce the desired product with high enantiomeric excess without requiring chromatographic separation. researchgate.netnih.gov This "chromatography-free" approach drastically reduces the consumption of solvents, silica (B1680970) gel, and energy, making it a much greener and more cost-effective process, especially on an industrial scale.

Solvent and Reagent Selection: Many traditional stereoselective alkylations rely on hazardous solvents like tetrahydrofuran (B95107) (THF) and require cryogenic temperatures (-78°C), which are energy-intensive. orgsyn.org Green chemistry encourages the use of safer, more benign solvents. For instance, research into Steglich-type esterifications, a potential final step in the synthesis, has identified dimethyl carbonate (DMC) as a greener alternative to hazardous solvents like dichloromethane (B109758) (DCM). semanticscholar.org DMC is biodegradable, has low toxicity, and can be produced from sustainable feedstocks. Furthermore, developing catalytic systems that can operate efficiently at ambient temperature would significantly reduce the energy footprint of the synthesis.

Table 2: Green Chemistry Analysis of Synthesis Methods

Green PrincipleDiastereoselective Alkylation (Auxiliary)Memory of ChiralityAsymmetric Phase-Transfer Catalysis
CatalysisStoichiometric chiral sourceStoichiometric baseSub-stoichiometric chiral catalyst
Waste ReductionRequires chromatography; auxiliary cleavage wasteChromatography-free processReduced waste compared to auxiliary methods
Energy EfficiencyRequires cryogenic temperatures (e.g., -78°C)May require cryogenic temperaturesOften operates at or near room temperature
Solvent ChoiceOften uses THF, pentaneOften uses THFBiphasic systems, potential for greener solvents

Advanced Applications in Complex Molecule Synthesis and Medicinal Chemistry Research

Utilization as a Chiral Building Block

As a chiral building block, (S)-N-Boc-2-methylproline methyl ester provides a rigid scaffold with a defined stereochemistry, which is crucial for constructing molecules with specific three-dimensional orientations. This property is particularly important in drug discovery, where the chirality of a molecule often dictates its biological activity and interaction with chiral biological targets like enzymes and receptors.

The α-methylproline scaffold is a key structural motif in various natural products. The synthesis of these complex molecules often relies on the use of chiral precursors like N-protected α-methylproline derivatives. For instance, a related compound, (-)-cis-2,5-dimethylproline ethyl ester, serves as a key intermediate in the total synthesis of (+)-NP25302, a cell-cell adhesion inhibitor that is structurally related to the antitumoral Jenamidines A₁/A₂. nih.gov The stereospecific construction of the pyrrolidine (B122466) ring in such syntheses is a critical step, often achieved through methods like enantioselective Michael reactions followed by reductive cyclization. nih.gov The use of these proline analogues allows for precise control over the stereochemistry of the final natural product.

In medicinal chemistry, N-Boc-α-methylproline derivatives are crucial intermediates for synthesizing pharmaceutical agents. A significant example is their role in the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. nih.govmdpi.com The (R)-enantiomer of Boc-2-methylproline has been successfully utilized in a practical, chromatography-free synthesis of Veliparib, a potent PARP inhibitor. nih.gov The synthesis starts from alanine (B10760859) benzyl (B1604629) ester hydrochloride and proceeds through a "memory of chirality" cyclization to produce (R)-Boc-2-methylproline with excellent stereochemical control. nih.gov This intermediate is then carried forward in three subsequent steps to yield Veliparib. nih.gov PARP inhibitors are effective in treating cancers with deficiencies in DNA repair mechanisms, and the proline scaffold is a key component of the inhibitor's structure, which interacts with the NAD+ binding cavity of the enzyme. nih.govmdpi.com

Role in Peptide and Peptidomimetic Chemistry

The incorporation of this compound into peptides creates peptidomimetics with enhanced properties. The α-methyl group provides steric hindrance that can protect the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the metabolic stability and in vivo half-life of the peptide. nih.govorgsyn.org

The substitution of natural amino acids with α-methylproline derivatives is a common strategy to develop more robust bioactive peptides. This modification can lead to analogues with improved stability and retained or enhanced biological activity. The synthesis of peptides containing these modified prolines often utilizes standard Boc-based solid-phase peptide synthesis methodologies. peptide.com The resulting peptides are valuable tools in biochemical research and potential therapeutic leads.

The unique conformational constraints imposed by the α-methyl group make these proline derivatives excellent components for the design of enzyme inhibitors. A notable application is in the development of renin inhibitors, which are used to treat hypertension. nih.gov A structure-activity analysis of peptides containing α-methylproline at the P4 site of the angiotensinogen (B3276523) sequence led to the discovery of potent renin inhibitors with significant in vitro metabolic stability. nih.gov One such peptide demonstrated high potency against both human and hog renin. nih.gov The resistance of these peptides to degradation by enzymes like chymotrypsin, elastase, and pepsin highlights the effectiveness of the α-methylation strategy. nih.gov

In Vitro Potency of an α-Methylproline-Containing Renin Inhibitor
InhibitorTarget EnzymeIC₅₀ Value
Boc-α-MePro-Phe-His-Leu ψ[CHOHCH₂]Val-Ile-Amp nih.govHuman Plasma Renin1.8 nM nih.gov
Hog Renin1.6 nM nih.gov

In protein engineering, substituted prolines are used to manipulate the structure and stability of proteins. rsc.orgrsc.org The incorporation of α-methylproline can significantly stabilize specific secondary structures, such as β-turns. orgsyn.org Proline's rigid ring structure already restricts the peptide backbone, and the addition of the α-methyl group further limits conformational freedom. nih.govnih.gov This can force the peptide chain into a desired conformation, which is a powerful tool for designing proteins with novel functions or enhanced stability. nih.gov Studies on model proteins like thioredoxin have explored how the stereochemistry of substituted prolines can be a key determinant for successful incorporation during ribosomal synthesis. rsc.orgrsc.orgresearchgate.net This conformational control is also crucial in the study of protein folding, as proline isomerization can be a rate-limiting step. acs.org

Impact of α-Methylproline on Peptide and Protein Structure
Structural FeatureEffect of α-Methylproline IncorporationReference
β-Turn StabilityCauses a significant increase in the stability of this structural element. orgsyn.org
Proteolytic StabilityIncreases stability against degradation by proteases. nih.govorgsyn.org
Backbone ConformationRestricts conformational freedom, influencing the overall peptide or protein fold. nih.govnih.gov

Synthesis of Derivatized and Functionally Modified Analogues

This compound serves as a valuable chiral building block in organic synthesis, particularly for creating more complex and functionally diverse molecules. Its rigid pyrrolidine ring and the presence of a quaternary stereocenter make it an attractive starting point for the synthesis of novel amino acid derivatives with potential applications in medicinal chemistry and peptide science. The N-Boc protecting group and the methyl ester functionality provide convenient handles for various chemical transformations, allowing for the strategic introduction of additional substituents and functional groups.

Exploration of Substituted Proline Derivatives and Related α-Branched Amino Acids

The synthesis of substituted proline derivatives and other α-branched amino acids is a significant area of research, as these compounds are known to impart unique conformational constraints on peptides, leading to enhanced stability against proteases. orgsyn.org The α-methyl group in this compound already provides a degree of steric hindrance, and further modifications can lead to novel structures with tailored properties.

The stereoselective alkylation of proline derivatives is a key strategy for introducing substituents. nih.gov This typically involves the generation of an enolate from an N-protected proline ester, followed by reaction with an electrophile. While much of the research has focused on alkylation at the Cα position of proline itself to create the 2-methyl derivative, similar principles can be applied to further functionalize the proline ring at other positions, such as C4 or C5, starting from appropriately substituted precursors. nih.gov

For instance, strategies have been developed for the diastereoselective alkylation of N-Boc-4-hydroxyproline esters, where the existing stereocenter at C4 directs the stereochemical outcome of the reaction. nih.gov The choice of N-protecting group and the specific alkylating agent have been shown to influence the diastereoselectivity of these reactions. nih.gov These established methodologies provide a framework for the potential derivatization of the this compound scaffold, suggesting that functionalization at other positions on the pyrrolidine ring is a feasible approach to generating novel α-branched amino acid analogues.

The general approach for creating α-branched amino acids often involves the diastereoselective alkylation of chiral, non-racemic enolates derived from amino acids. researchgate.net By starting with (S)-proline, a bicyclic lactone intermediate can be formed, which is then deprotonated and alkylated with high diastereoselectivity. Subsequent hydrolysis yields the desired α-alkyl-α-amino acid. researchgate.net This foundational work underscores the utility of proline-based scaffolds in asymmetric synthesis.

Precursor ScaffoldReaction TypeProduct ClassSignificance
N-Boc-proline estersStereoselective Alkylationα-Substituted Proline AnaloguesCreation of quaternary stereocenters. nih.gov
Chiral Proline-derived LactonesDiastereoselective Alkylationα-Branched Amino AcidsHigh control of stereochemistry. researchgate.net
N-Boc-4-hydroxyproline estersDiastereoselective Alkylation4-substituted Proline DerivativesFunctionalization of the pyrrolidine ring. nih.gov

Stereochemical Investigations and Chiral Recognition Mechanisms

Elucidation of Stereochemical Control in Asymmetric Transformations

The stereogenic center of (S)-N-Boc-2-methylproline methyl ester is pivotal in controlling the formation of new stereocenters during synthesis. Its application in diastereoselective alkylations has been a subject of extensive research. The stereochemical outcome of these reactions is highly dependent on factors such as the nature of the N-protecting group, the ester group, and the specific alkylating agent used. nih.gov

In the alkylation of N-Boc-proline esters, the bulky Boc group helps to lock the conformation of the pyrrolidine (B122466) ring, influencing the geometry of the enolate intermediate formed upon deprotonation. This controlled enolate geometry directs the incoming electrophile to a specific face of the molecule, leading to high diastereoselectivity. For instance, strategies involving the highly diastereoselective alkylation of Schiff bases derived from amino acids have been successfully employed to synthesize α-methylproline derivatives with high enantiomeric excess (ee). nih.gov One notable strategy is the "memory of chirality," an efficient protocol for creating α-quaternary prolines where an intramolecular cyclization of an N-Boc-N-ω-bromoalkyl-α-amino acid derivative occurs with high retention of configuration at the α-carbon. nih.gov

Table 1: Factors Influencing Stereochemical Control in Alkylations of Proline Esters
Influencing FactorEffect on StereoselectivityExample/Observation
N-Protecting Group (e.g., Boc vs. Benzoyl)Alters the conformational bias of the pyrrolidine ring and the resulting enolate geometry.The diastereoselectivity of alkylation is dependent on the N-protecting group. nih.gov
Ester Group (e.g., Methyl vs. Menthyl)Steric bulk of the ester can enhance selectivity by further restricting the approach of the electrophile.Using a bulky menthyl ester improved diastereoselectivity compared to a methyl ester in certain alkylations. nih.gov
Ring Substituents (e.g., 4-fluoro, 4-silyloxy)Electronic and steric effects of substituents modify the ring pucker and enolate reactivity.Enolates from 4-fluoroprolines exhibit different behavior compared to those from O-protected 4-hydroxyprolines. nih.gov
Reaction StrategyThe chosen synthetic route dictates the mechanism of stereochemical induction.The "memory of chirality" strategy affords α-quaternary prolines in high enantiomeric purities via retentive deprotonation/alkylation. nih.gov

Conformational Analysis of Pyrrolidine Ring Systems

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo (C4-exo) and Cγ-endo (C4-endo). researchgate.netnih.gov The presence of substituents on the ring significantly influences this equilibrium. The introduction of a sterically demanding α-methyl group, in conjunction with the N-Boc group, plays a crucial role in defining the conformational landscape of this compound.

Substituents on the proline ring generally prefer a pseudoequatorial orientation to minimize steric strain. nih.gov In the case of this compound, the α-methyl group adds to the steric crowding around the C2 position. This steric hindrance, combined with the bulky N-Boc group, restricts the ring's flexibility. While the exact conformational preference depends on solvent and other factors, it is understood that these substitutions impose significant steric and stereoelectronic effects that modulate the endo/exo equilibrium. nih.gov This conformational locking is a key reason for the compound's effectiveness in transmitting chiral information during reactions. For example, in related systems, a 4-trans-tert-butyl group forces the ring into an endo pucker to maintain a pseudoequatorial position. researchgate.net Similarly, the substituents in the subject compound dictate a favored ring pucker that minimizes unfavorable steric interactions.

Mechanistic Studies of Chiral Induction and Selectivity

The mechanism of chiral induction by proline derivatives like this compound hinges on creating a sterically and electronically differentiated environment around the reactive center. In diastereoselective alkylations, the process begins with the formation of a planar enolate intermediate. The pre-existing stereochemistry at C2, heavily influenced by the α-methyl and N-Boc groups, effectively shields one face of this enolate. nih.gov

Consequently, an incoming electrophile is forced to approach from the less sterically hindered face, resulting in the preferential formation of one diastereomer. The degree of selectivity achieved is a direct consequence of the energy difference between the two possible transition states (one leading to the major diastereomer and the other to the minor). The bulkier the directing groups and the larger the electrophile, the greater this energy difference and the higher the observed diastereoselectivity. The choice of solvent and counter-ion can also play a role by influencing the aggregation state and rigidity of the enolate intermediate. nih.gov

Advanced Chiral Analytical Methodologies

Determining the enantiomeric or diastereomeric purity of chiral compounds is essential. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, utilizing chiral stationary phases (CSPs) to resolve stereoisomers.

The enantiomeric purity of this compound and related compounds is routinely determined by chiral HPLC. Various methods have been developed that demonstrate effective separation of proline derivative enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. For instance, a Chiralpak AD-H column has been used to separate the enantiomers of various proline derivatives, including Boc-2-methylproline. researchgate.net Another successful approach involves the use of a Daicel Chiralcel® OJ-H column for analyzing diastereomeric mixtures of Boc-methylproline methyl esters. rsc.org In cases where direct separation is difficult, the analyte can be derivatized with a chiral agent to form diastereomers, which are then separated on a standard achiral column. nih.govresearchgate.net

Table 2: HPLC Methods for Chiral Purity Analysis of Proline Derivatives
Chiral Stationary Phase (CSP)Analyte TypeTypical Mobile PhasePrinciple of Separation
Chiralpak AD-H (Amylose derivative)Boc-proline derivatives researchgate.netHexane/Isopropanol mixturesEnantioselective interactions within the chiral polymer grooves.
Daicel Chiralcel® OJ-H (Cellulose derivative)Boc-methylproline methyl ester diastereomers rsc.orgNot specifiedDifferential interaction leading to separation of diastereomers.
Cinchona Alkaloid-Based Zwitterionic CSPsUnderivatized amino acids mdpi.comMethanol/Acetonitrile with acid/base additivesIon exchange coupled with secondary enantioselective interactions.
Standard C18 (after derivatization)Enantiomers derivatized with a chiral agent (e.g., protected L-proline) nih.govAcetonitrile/Water gradientsSeparation of the resulting diastereomers on a reverse-phase column.

Chiral recognition in HPLC is the process by which a CSP interacts differently with two enantiomers, leading to different retention times and thus, separation. nih.gov This discrimination is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For a separation to occur, there must be a sufficient difference in the stability of these two diastereomeric complexes. researchgate.net

The widely accepted model for chiral recognition requires at least three simultaneous interactions between the analyte and the CSP, with at least one of these interactions being stereochemically dependent. researchgate.netcore.ac.uk These interactions can include:

Hydrogen bonds: Between polar groups like amides, carboxyls, or hydroxyls.

Dipole-dipole interactions: Arising from polar bonds.

π-π stacking: Involving aromatic rings in the analyte or CSP.

Steric hindrance: Where one enantiomer fits more readily into a chiral cavity or groove on the CSP than the other. core.ac.uk

In the case of separating this compound, a polysaccharide-based CSP like Chiralpak would offer multiple sites for interaction. The carbamate (B1207046) and ester groups of the analyte can form hydrogen bonds with the CSP, while the bulky Boc and methyl groups would experience steric interactions within the chiral grooves of the polysaccharide structure. The combination of these forces results in one enantiomer forming a more stable complex with the CSP, leading to its longer retention on the column and achieving separation. nih.gov

Q & A

Q. How can researchers address low yields in large-scale syntheses?

  • Methodological Answer : Scale-up challenges include exothermic Boc protection (mitigate with controlled cooling) and esterification side reactions (e.g., transesterification). Use flow chemistry for better heat management and purity. Optimize solvent recycling (e.g., recover hexane/ethyl acetate via distillation) and switch to heterogeneous catalysts (e.g., Amberlyst® 15) to improve reproducibility .

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